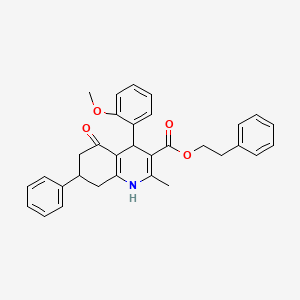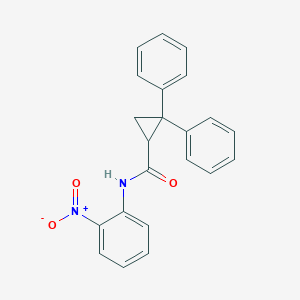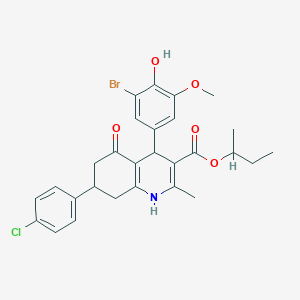
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea, also known as PTMU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMU is a white crystalline solid that is soluble in water and organic solvents. In
作用機序
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing their harmful effects. It also has the ability to chelate metal ions, which can contribute to oxidative stress. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that this compound can protect against oxidative stress-induced damage in various cell types by reducing lipid peroxidation and increasing cell viability. It has also been shown to improve mitochondrial function and decrease inflammation. Additionally, this compound has been investigated for its potential use in the treatment of liver disease, as it has been shown to reduce liver damage in animal models.
実験室実験の利点と制限
One advantage of N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is its ability to protect against oxidative stress-induced damage in various cell types, making it a useful tool for studying the effects of oxidative stress on cells. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been investigated for its potential use in the treatment of liver disease, and further research is needed to determine its efficacy in this area. Finally, this compound's ability to protect against oxidative stress-induced damage in various cell types makes it a promising tool for studying the effects of oxidative stress on cells, and further research is needed to fully understand its mechanism of action.
合成法
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can be synthesized through a multi-step process involving the reaction of 2,2,6,6-tetramethyl-4-piperidinol with propyl isocyanate. The resulting product is then treated with hydrochloric acid to yield this compound.
科学的研究の応用
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been extensively studied for its potential use as a radical scavenger and antioxidant. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, liver cells, and heart cells. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-propyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-6-7-14-11(17)15-10-8-12(2,3)16-13(4,5)9-10/h10,16H,6-9H2,1-5H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLQMNDAUNPNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CC(NC(C1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)

![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)
![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)

